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Introduction

Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has
received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the
SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, ensitrelvir
represents a targeted therapeutic approach to managing COVID-19. This technical guide
provides a comprehensive overview of the initial safety and toxicology profile of ensitrelvir,
drawing from available preclinical and clinical data. The information is intended to support
further research and development efforts in the field of antiviral therapies.

Mechanism of Action

Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main
protease (Mpro). This enzyme is critical for the post-translational processing of viral
polyproteins into functional proteins required for viral replication and transcription. By binding to
the active site of the 3CL protease, ensitrelvir blocks this cleavage process, thereby halting
the viral life cycle.
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Figure 1: Mechanism of Action of Ensitrelvir.

Preclinical Toxicology Profile

Detailed quantitative data from preclinical toxicology studies are primarily available through
regulatory submission documents. However, summaries from these reports provide valuable

insights into the safety profile of ensitrelvir in animal models.

Acute and Repeat-Dose Toxicity

Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity
studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels
(NOAELS) are not detailed in the public literature, a study in cynomolgus monkeys was
conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical
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trials. This study found that ensitrelvir did not affect fecal or biliary excretion of cholesterol in
these animals.[1]

Safety Pharmacology

A standard safety pharmacology core battery, typically including assessments of
cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical
evaluation. Specific findings for ensitrelvir from these studies are not publicly detailed.

Genetic Toxicology

The genetic toxicology of ensitrelvir has been evaluated. A mutagenic impurity (Impurity Z)
was identified during the drug development process. This impurity was found to be mutagenic.
To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a
level that ensures human exposure remains below the acceptable Threshold of Toxicological
Concern (TTC).[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames
test, in vitro and in vivo chromosomal aberration assays) was likely performed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies have been conducted for ensitrelvir. A
review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic
findings in offspring that were related to the low body weight of the offspring, which was in turn
caused by toxicity in the maternal animals, such as decreased food consumption.[2] The PMDA
concluded that the applicant's explanation of the relationship between maternal toxicity and the
effects on offspring development was understandable. However, due to the unclear risk in
lactating women, it was recommended that information on these nonclinical findings be
included in the package insert.[2]

Clinical Safety Profile

The clinical safety of ensitrelvir has been evaluated in Phase 1, 2, and 3 clinical trials involving
healthy volunteers and patients with mild-to-moderate COVID-19.

Overview of Clinical Trials

Multiple clinical trials have assessed the safety and efficacy of ensitrelvir. Key trials include a
Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-
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HR) in patients with COVID-19.[2][3][4][5][6]
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Figure 2: Ensitrelvir Drug Development Workflow.

Adverse Events

Across clinical trials, ensitrelvir has been generally well-tolerated. The majority of treatment-
emergent adverse events (TEAES) were mild to moderate in severity.[7]

Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study|[6]

Ensitrelvir 125 mg Ensitrelvir 250 mg

Adverse Event Placebo (N=25)
(N=21) (N=23)

Any TEAE 10 (47.6%) 14 (60.9%) 10 (40.0%)
Decrease in HDL 4 (19.0%) 9 (39.1%) 1 (4.0%)
Increase in Blood

. _ 2 (9.5%) 2 (8.7%) 1 (4.0%)
Triglycerides
Headache 1 (4.8%) 2 (8.7%) 2 (8.0%)
Nasopharyngitis 1 (4.8%) 1 (4.3%) 2 (8.0%)

Note: Data represents the number of patients (%) experiencing the adverse event.

The most frequently reported treatment-related adverse events were a decrease in high-
density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes
were generally transient.[3][8] Other reported adverse events included headache and
nasopharyngitis.[6] No deaths related to the study drug have been reported in the key clinical
trials.[3]

Serious Adverse Events

Serious adverse events (SAEs) have been infrequent in clinical trials with ensitrelvir. No
treatment-related SAEs were reported in the pivotal SCORPIO-SR study.[3]

Experimental Protocols
Preclinical: In Vivo Efficacy Mouse Model

» Objective: To evaluate the in vivo efficacy of ensitrelvir against SARS-CoV-2.
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Animal Model: Female BALB/cAJcl mice of different ages.

Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-
CoV-2 MA-P10.

Intervention: Oral administration of various doses of ensitrelvir or vehicle starting 24 hours
post-infection.

Assessments: Viral titers and RNA levels in the lungs were quantified using
VeroE6/TMPRSS2 cells and RT-gPCR, respectively. Body weight loss, survival, lung weight,
cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were
evaluated.[9]

Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)

Objective: To assess the efficacy and safety of ensitrelvir in patients with mild-to-moderate
COVID-19.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120
hours.

Intervention: Patients were randomized (1:1:1) to receive either ensitrelvir 125 mg (375 mg
loading dose on day 1), ensitrelvir 250 mg (750 mg loading dose on day 1), or placebo,
administered orally once daily for 5 days.

Primary Endpoints:
o Change from baseline in SARS-CoV-2 viral titer on day 4.

o Time-weighted average change from baseline up to 120 hours in the total score of 12
predefined COVID-19 symptoms.

Safety Assessments: Monitoring and recording of all adverse events.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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